TSPO Ligand-Linker Conjugates 1

Targeted protein degradation Mitophagy K63 polyubiquitination

**Research pain point:** Generating selective mitophagy probes without relying on PINK1/Parkin pathways is challenging due to a lack of modular building blocks. **Solution:** TSPO Ligand-Linker Conjugates 1 (HY-147225) is the validated precursor to AUTAC4, enabling mitochondrial clearance via K63-linked ubiquitination. - **Application:** AUTAC synthesis for mitophagy in Parkinson's & Down syndrome models. - **Key Data:** >98% purity; 10 mM DMSO solubility; MW 673.86. - **Supply:** Solid; 2-year stability at -80°C; immediate conjugation-ready.

Molecular Formula C32H55N3O10S
Molecular Weight 673.9 g/mol
Cat. No. B15608634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSPO Ligand-Linker Conjugates 1
Molecular FormulaC32H55N3O10S
Molecular Weight673.9 g/mol
Structural Identifiers
InChIInChI=1S/C32H55N3O10S/c1-22(2)8-9-26-31(4,45-26)28-27(39-5)25(10-11-32(28)21-43-32)44-30(38)34-13-7-15-41-17-19-42-18-16-40-14-6-12-33-29(37)24(20-46)35-23(3)36/h8,24-28,46H,6-7,9-21H2,1-5H3,(H,33,37)(H,34,38)(H,35,36)/t24-,25+,26+,27+,28+,31-,32-/m0/s1
InChIKeyFJLOTRQPIPWDLY-WGNSCKGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TSPO Ligand-Linker Conjugates 1: Modular Building Block


TSPO Ligand-Linker Conjugates 1 (Cat. No. HY-147225; molecular formula C32H55N3O10S, MW 673.86) is a synthetic precursor comprising a 2-phenylindole-derived translocator protein (TSPO) ligand covalently joined to a polyethylene glycol (PEG)-based linker . This conjugate serves as the critical ligand-linker building block for the modular assembly of mitochondria-targeting autophagy-targeting chimeras (AUTACs), most notably AUTAC4, which directs selective mitophagic degradation of dysfunctional mitochondria via the autophagy-lysosome pathway [1]. Supplied as a solid with >98% purity and verified solubility of 10 mM in DMSO, the compound is intended exclusively for preclinical research use in mitochondrial dysfunction studies spanning neurodegenerative diseases, cancer, and metabolic disorders .

1
Workflow
Modular AUTAC assembly for mitochondrial degradation studies
2
Selection Logic
Conjugation-ready TSPO-targeting warhead-linker unit; supports custom degradation tag attachment
3
Research Context
PINK1-independent mitophagy pathway studies; cell-model mitochondrial quality control research

Why TSPO Ligand-Linker Conjugates 1 Cannot Be Substituted


Substituting TSPO Ligand-Linker Conjugates 1 with a generic TSPO ligand such as PK11195 (Ki 0.6–3.6 nM for TSPO binding) [1] or with a non-mitochondrial AUTAC ligand-linker conjugate (e.g., TSPO ligand-2 for AUTAC1, which targets cytosolic MetAP2) [2] fails because these alternatives lack the specific structural combination required for mitochondria-directed autophagic degradation. Classic TSPO ligands bind the translocator protein but do not incorporate the PEG linker arm necessary for conjugation to an S-guanylation degradation tag, and thus cannot trigger K63-linked polyubiquitination or downstream mitophagy [1]. Conversely, other AUTAC ligand-linker conjugates target entirely different subcellular compartments (e.g., AUTAC1 targets MetAP2; AUTAC2 targets FKBP12) and do not direct degradation machinery to the outer mitochondrial membrane [2]. The precise combination of the 2-phenylindole TSPO-binding warhead with a PEG linker of defined length and terminal reactive functionality makes TSPO Ligand-Linker Conjugates 1 irreplaceable for synthesizing AUTACs capable of selective mitochondrial clearance.

!
Classical TSPO ligands lack the PEG linker arm required for S-guanylation tag conjugation and cannot trigger K63-linked polyubiquitination-dependent mitophagy.
!
Other AUTAC ligand-linker conjugates target cytosolic or nuclear compartments; mitochondrial specificity may not transfer to these variants.
!
Pre-assembled AUTAC4 cannot support custom tag derivatization; SAR programs may require this modular building block format.

TSPO Ligand-Linker Conjugates 1: Differentiation Evidence


Mitochondrial Degradation: AUTAC vs. PROTAC Pathway

The AUTAC system built from TSPO Ligand-Linker Conjugates 1 triggers K63-linked polyubiquitination that routes targets to the autophagy-lysosome pathway, enabling degradation of entire organelles including fragmented mitochondria. In contrast, PROTAC molecules trigger K48-linked polyubiquitination that routes targets exclusively to the ubiquitin-proteasome system (UPS), which cannot accommodate organelles [1]. This mechanistic divergence is confirmed by the observation that mitochondria-targeted AUTAC (mito-AUTAC/AUTAC4) successfully degraded fragmented mitochondria in HeLa cells and Down syndrome patient-derived fibroblasts, a feat that is structurally impossible for any PROTAC-based degrader [1]. The K63-versus-K48 ubiquitination code represents a binary mechanistic switch that determines whether the degradation substrate scope includes organelles (AUTAC: yes; PROTAC: no) [2].

Degradation Substrate Scope
Class-level inference
AUTAC (K63-Ub → autophagy) degrades fragmented mitochondria and proteins at 10 μM; PROTAC (K48-Ub → proteasome) limited to soluble proteins and cannot accommodate organelles.
Organelle-competent vs. organelle-incompetent degradation pathway context.
HeLa cells, Detroit 532 cells, Down syndrome fibroblasts; binary categorical difference.
Targeted protein degradation Mitophagy K63 polyubiquitination PROTAC AUTAC

Mitochondrial Selectivity of AUTAC4 vs. Other AUTACs

TSPO Ligand-Linker Conjugates 1 incorporates a 2-phenylindole-derived TSPO ligand that directs the assembled AUTAC specifically to the translocator protein (18 kDa) on the outer mitochondrial membrane (OMM). This yields AUTAC4, which selectively degrades fragmented mitochondria . In contrast, other AUTAC ligand-linker conjugates target entirely different subcellular compartments: AUTAC1 (using TSPO ligand-2 with fumagillol) targets cytosolic MetAP2; AUTAC2 (using TSPO ligand-3 with SLF) targets cytosolic FKBP12; and AUTAC3 (using JQ1 acid) targets nuclear BRD4 [1]. The TSPO-targeting 2-phenylindole warhead in Conjugates 1 is the sole structural determinant conferring mitochondrial specificity within the AUTAC family . Notably, AUTAC4-mediated mitophagy requires mitochondrial fragmentation but does not require PINK1, distinguishing it from canonical PINK1-Parkin-dependent mitophagy pathways [1].

Subcellular Selectivity
Cross-study comparable
AUTAC4 from Conjugates 1 targets TSPO on outer mitochondrial membrane; AUTAC1 targets cytosolic MetAP2, AUTAC2 targets FKBP12, AUTAC3 targets nuclear BRD4.
Mitochondrial targeting is unique to this TSPO ligand-linker building block.
Mitophagy requires mitochondrial fragmentation but not PINK1.
Mitochondrial targeting TSPO Subcellular selectivity AUTAC1 AUTAC4

Mitochondrial Functional Rescue in CCCP-Stressed Cells

AUTAC4, assembled from TSPO Ligand-Linker Conjugates 1, demonstrates concentration-dependent rescue of mitochondrial function in chemically stressed cells. At 10 μM, AUTAC4 attenuated the loss of mitochondrial membrane potential (MMP) induced by carbonyl cyanide 3-chlorophenylhydrazone (CCCP) treatment in HeLa cells, and maintained intracellular ATP levels after CCCP exposure, indicating restoration of energy production through accelerated mitochondrial quality control . No effect was observed at 0.1 or 1 μM, establishing a clear concentration-response threshold at 10 μM [1]. In Down syndrome patient-derived fibroblasts, AUTAC4 treatment restored both MMP and ATP production, accompanied by improved mitochondrial morphology (resolution of fragmentation) [2]. By comparison, the classical TSPO ligand PK11195 binds TSPO with high affinity (Kd ~20 nM) but does not trigger mitochondrial degradation or functional rescue .

Functional Rescue in CCCP-Stressed Cells
Cross-study comparable
AUTAC4 at 10 μM attenuated CCCP-induced mitochondrial membrane potential loss and maintained intracellular ATP levels. No effect at 0.1 or 1 μM.
Concentration-dependent mitochondrial functional endpoint context.
Classical TSPO ligand PK11195 does not trigger mitochondrial degradation.
Mitochondrial membrane potential ATP rescue CCCP Neurodegeneration Mitochondrial dysfunction

PINK1-Independent Mitophagy Mechanism

The mitophagy induced by AUTAC4 (assembled from TSPO Ligand-Linker Conjugates 1) operates through a mechanism that is independent of the PINK1-Parkin pathway, the canonical route for physiological mitochondrial clearance [1]. This is a functionally significant differentiation: in diseases where PINK1 or Parkin function is compromised (e.g., certain forms of familial Parkinson's disease), endogenous mitophagy pathways are impaired, yet AUTAC4-mediated mitochondrial degradation remains operational because it bypasses these upstream regulators and instead relies on S-guanylation-triggered K63 polyubiquitination and p62-mediated autophagic recognition [1][2]. In contrast, physiological mitophagy and PINK1-dependent degrader systems require functional PINK1 kinase activity for Parkin recruitment and subsequent mitochondrial ubiquitination [2]. This pathway independence is experimentally confirmed: AUTAC4 requires mitochondrial fragmentation but does not require PINK1 for its degradative activity [1].

PINK1-Independent Mechanism
Class-level inference
AUTAC4 mitophagy operates independently of PINK1-Parkin pathway; relies on S-guanylation-triggered K63 polyubiquitination and p62-mediated autophagic recognition.
Supports PINK1/Parkin-deficient disease-model mitophagy research.
Bypasses upstream regulators; requires mitochondrial fragmentation.
PINK1-independent Parkin Mitophagy pathway AUTAC4 Mitochondrial quality control

Modular Building Block vs. Pre-Assembled AUTAC4

TSPO Ligand-Linker Conjugates 1 (MW 673.86; C32H55N3O10S) is supplied as a purified, conjugation-ready building block with >98% purity and verified solubility of 10 mM in DMSO . This contrasts with the fully assembled AUTAC4 chimera (MW 869.97; C43H48FN9O8S), which is approximately 29% larger by molecular weight and incorporates the p-fluorobenzylguanine (FBnG) degradation tag pre-conjugated to the linker . The modular architecture of Conjugates 1 provides distinct procurement advantages: researchers can conjugate the TSPO-ligand-linker unit to alternative degradation tags (beyond FBnG) to explore structure-activity relationships, vary linker composition, or generate custom AUTAC libraries for screening [1]. This modularity is unavailable with pre-assembled AUTAC4, which offers a single fixed tag-linker-warhead configuration. Storage specifications for Conjugates 1 (powder: -80°C, 2 years; -20°C, 1 year; in solvent: -80°C, 6 months; -20°C, 1 month, protected from light) are comparable to AUTAC4 storage requirements (-20°C) .

Building Block vs. Pre-Assembled AUTAC4
Cross-study comparable
Conjugates 1 (MW 673.86) has free linker terminus for custom conjugation. AUTAC4 (MW 869.97) is ~29% larger with fixed FBnG-PEG-TSPO configuration; no modular derivatization possible.
Modular building block enables alternative tag and linker SAR exploration.
Product specification comparison; solubility 10 mM vs. 20 mM in DMSO.
Modular synthesis Linker chemistry Building block PEG linker Conjugation-ready

K63-Linked Polyubiquitination and Mitochondrial Clearance

The AUTAC assembled from TSPO Ligand-Linker Conjugates 1 demonstrates a defined concentration-response relationship for both protein degradation and mitochondrial functional reversal. In HeLa cells, AUTAC treatment (0–100 μM, 24 h) achieves targeted degradation of endogenous proteins (MetAP2, FKBP12), with significant silencing observed at 10 μM and above, while 0.1 and 1 μM showed no significant effect . For mitochondrial dysfunction reversal, AUTAC at 10 μM for 10 h reverses mitochondrial impairment via K63-linked ubiquitination in HeLa cells . This K63 polyubiquitination represents the specific biochemical trigger for autophagic recognition, distinguishing AUTACs from PROTACs (which use K48 ubiquitination for proteasomal targeting) . The concentration-dependent activity profile at 10 μM is consistent across multiple readouts: MMP preservation, ATP maintenance, and cytochrome c release inhibition . Below 10 μM, no meaningful degradation or functional rescue is observed, establishing a practical working concentration threshold for experimental design .

Concentration-Response Activity
Data to verify
Active at 10 μM; inactive at ≤1 μM. K63-linked polyubiquitination trigger confirmed at 10 μM for 10 h in HeLa cells.
Defines experimentally validated working concentration for assay setup.
Source review recommended; ≥10-fold activity differential.
K63 ubiquitination Concentration-response Mitochondrial degradation HeLa cells Autophagy

TSPO Ligand-Linker Conjugates 1: Optimal Applications


PINK1/Parkin-Deficient Neurodegeneration Research

TSPO Ligand-Linker Conjugates 1 enables synthesis of AUTAC4, which triggers mitochondrial clearance through a PINK1-independent mechanism [1]. This makes it uniquely applicable in Parkinson's disease models where PINK1 or Parkin function is genetically ablated, as the AUTAC pathway bypasses these canonical mitophagy regulators and instead relies on S-guanylation-triggered K63 polyubiquitination and p62-mediated autophagic recognition [1]. No other small-molecule degrader platform (PROTAC, molecular glue) can achieve mitochondrial degradation in this genetic context. At 10 μM, AUTAC4 restores mitochondrial membrane potential and ATP production in cells with mitochondrial dysfunction, providing a validated starting concentration for in vitro disease modeling .

AUTAC Library Synthesis for Mitochondrial SAR

The modular architecture of TSPO Ligand-Linker Conjugates 1 (MW 673.86, >98% purity, free linker terminus) [1] enables medicinal chemistry teams to conjugate the TSPO-binding warhead-linker unit to diverse degradation tags beyond the standard FBnG moiety used in AUTAC4 . This modularity supports systematic SAR exploration of tag identity, linker length, and linker composition, which is not possible with the pre-assembled AUTAC4 chimera (MW 869.97, fixed FBnG-PEG-TSPO configuration) . The verified DMSO solubility (10 mM) and defined storage conditions (powder: -80°C, 2 years) ensure reproducible handling across multi-step conjugation workflows [1]. This scenario is directly supported by the building block's established conjugation chemistry and the demonstrated functional activity of the resulting AUTACs in mitochondrial degradation assays .

Mitochondrial Quality Control in Down Syndrome

In Down syndrome patient-derived fibroblasts, AUTAC4 assembled from TSPO Ligand-Linker Conjugates 1 enhances mitochondrial morphology (resolution of fragmentation), restores mitochondrial membrane potential, increases ATP production, and reduces apoptosis [1]. This multi-parameter functional rescue at the organelle level is not achievable with classical TSPO ligands (e.g., PK11195, which binds TSPO with Kd ~20 nM but does not trigger mitophagic clearance) or with PROTAC-based degraders (which cannot accommodate mitochondrial-sized substrates) [2]. The compound therefore occupies a unique and irreplaceable niche for research into mitochondrial quality control defects in aneuploidy-associated disorders. The validated 10 μM working concentration and 24–72 h treatment window for mitophagy induction in Detroit 532 cells provide experimentally grounded starting parameters [1].

Differentiating Autophagy and Proteasome Degradation Pathways

The AUTAC system built from Conjugates 1 serves as a definitive chemical biology probe for distinguishing autophagy-lysosomal degradation (K63-Ub-dependent) from ubiquitin-proteasomal degradation (K48-Ub-dependent) [1]. Because AUTAC4 uniquely triggers K63-linked polyubiquitination that routes mitochondrial cargo to autophagosomes, while PROTACs trigger K48-linked polyubiquitination that routes soluble protein cargo to the proteasome [1], researchers can use AUTAC4 as a pathway-selective tool to validate whether a phenotype of interest depends specifically on autophagic organelle clearance versus proteasomal protein turnover. This pathway-discrimination application is particularly valuable in target validation studies where the degradation route (autophagy vs. proteasome) may have distinct therapeutic implications, and is supported by the well-characterized ubiquitination topology difference between the two platforms .

Application
Selection Property
Validation Focus
PINK1/Parkin-deficient neurodegeneration research
PINK1-independent mitophagy pathway context
Mitochondrial membrane potential and ATP endpoint monitoring
AUTAC library synthesis for mitochondrial SAR
Modular conjugation-ready linker terminus
Custom degradation tag attachment and linker optimization
Mitochondrial quality control in Down syndrome models
Organelle-level functional rescue context
Mitochondrial morphology, ATP, and apoptosis endpoint review
Autophagy vs. proteasome degradation pathway discrimination
K63-Ub vs. K48-Ub ubiquitination topology selectivity
Chemical biology probe validation for degradation route studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for TSPO Ligand-Linker Conjugates 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.